molecular formula C9H4F6O2 B123172 2,6-Bis(trifluoromethyl)benzoic acid CAS No. 24821-22-5

2,6-Bis(trifluoromethyl)benzoic acid

Cat. No. B123172
CAS RN: 24821-22-5
M. Wt: 258.12 g/mol
InChI Key: XZNLSDPNMNWCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula (CF3)2C6H3CO2H . It is used as an organic intermediate in synthesis and also as a pharmaceutical intermediate .


Synthesis Analysis

While specific synthesis details for 2,6-Bis(trifluoromethyl)benzoic acid were not found, it’s worth noting that trifluoromethylbenzoic acids can be synthesized from trifluoromethylbenzenes .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(trifluoromethyl)benzoic acid consists of a benzene ring with two trifluoromethyl groups and one carboxylic acid group . The exact mass and monoisotopic mass of the compound are 258.01154834 g/mol .


Physical And Chemical Properties Analysis

2,6-Bis(trifluoromethyl)benzoic acid is a white to pale cream to pale yellow crystalline powder . It has a melting point of 138-140 °C . It is soluble in water .

Scientific Research Applications

Chemical Synthesis and Functionalization

2,6-Bis(trifluoromethyl)benzoic acid has been explored in the field of chemical synthesis. For instance, it is produced by regioselectively metalating and carboxylating 1,3-bis(trifluoromethyl)benzene, leading to further transformations into various derivatives like benzoyl fluoride, benzyl alcohol, benzaldehyde, and brominated acids. These derivatives showcase the compound's versatility in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).

Agriculture and Hybridizing Agents

In agriculture, specific derivatives of 2,6-bis(trifluoromethyl)benzoic acid, such as 4-hydroxy-2,6-bis(trifluoromethyl) methyl ester, have demonstrated potential as chemical hybridizing agents for wheat, indicating a role in crop breeding and genetic studies (Ciha & Ruminski, 1991).

Spectroscopy and Computational Chemistry

The compound has been subject to vibrational spectral analysis using techniques like FT-IR and FT-Raman spectroscopy. Computational studies at the DFT level provided insights into its molecular geometry and vibrational wave numbers, contributing to the understanding of its chemical activity and stability (Santhy et al., 2019).

Material Science and Polymer Chemistry

In material science, 2,6-bis(trifluoromethyl)benzoic acid has been used in the synthesis of novel hyperbranched polybenzimidazoles. These polymers exhibit excellent solubility and thermal properties, making them suitable for advanced material applications (Li et al., 2006).

Solar Energy and Defect Passivation

In the field of solar energy, derivatives of 2,6-bis(trifluoromethyl)benzoic acid have been used for defect passivation in perovskite solar cells. They enhance power conversion efficiency and stability by healing Pb2+ defects and suppressing nonradiative recombination (Ding et al., 2022).

Analytical Chemistry

The compound also finds application in analytical chemistry as a chemosensor for fluoride ions. Its binding with anionic guest species has been studied using various spectroscopic techniques, indicating its potential in chemical sensing and environmental monitoring (Chetia & Iyer, 2008).

Safety And Hazards

2,6-Bis(trifluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2,6-bis(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)4-2-1-3-5(9(13,14)15)6(4)7(16)17/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNLSDPNMNWCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179522
Record name 2,6-Bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)benzoic acid

CAS RN

24821-22-5
Record name 2,6-Bis(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24821-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(trifluoromethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024821225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Bis(trifluoromethyl)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VW9D8KD6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Bis(trifluoromethyl)benzoic acid
Reactant of Route 3
2,6-Bis(trifluoromethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2,6-Bis(trifluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,6-Bis(trifluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2,6-Bis(trifluoromethyl)benzoic acid

Citations

For This Compound
64
Citations
W Dmowski, W Wiszniewski - Journal of fluorine chemistry, 1997 - Elsevier
The reaction of hemimellitic acid (1) with SF 4 /HF gives a 1 : 3.5 : 13 mixture of 1,2,3-tris (trifluoromethyl) benzene (2), 1,1,3,3-tetrafluoro 4-trifluoromethyl-l, 3-dihydroisobenzofuran (3) …
Number of citations: 4 www.sciencedirect.com
W Dmowski, K Piasecka-Maciejewska - Tetrahedron, 1998 - Elsevier
1,3-Bis(trifluoromethyl)benzene was regioselectively metalated and subsequently carboxylated at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid. Treatment of the acid with …
Number of citations: 8 www.sciencedirect.com
JM Tobin, JD Masuda - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C9H4F6O2, contains two molecules in the asymmetric unit, one of which exhibits disorder in both of its trifluoromethyl groups. The dihedral angles between the …
Number of citations: 6 scripts.iucr.org
Y Sekine, W Kosaka, H Kano, C Dou, T Yokoyama… - Dalton …, 2016 - pubs.rsc.org
Carboxylate-ligand substitution reactions of paddlewheel-type diruthenium(II, III) complexes ([RuII,III2(RCO2)4]+) with 2,6-bis(trifluoromethyl)benzoate (2,6-(CF3)2PhCO2−) involving a …
Number of citations: 11 pubs.rsc.org
KR Santhy, MD Sweetlin, S Muthu, TK Kuruvilla… - Journal of Molecular …, 2019 - Elsevier
The work involves the vibrational spectral analysis of 2.6 bis (tri fluro methyl) benzoic acid using FT-IR and FT-Raman spectroscopy. The computations were performed at DFT level of …
Number of citations: 15 www.sciencedirect.com
Y Sevryugina, DD Vaughn II, MA Petrukhina - Inorganica chimica acta, 2007 - Elsevier
This report describes synthesis, X-ray crystallographic characterization, and photoluminescence of copper(I) 2,6-bis(trifluoromethyl)benzoate, [Cu(O 2 C(2,6-CF 3 ) 2 C 6 H 3 )] (1). …
Number of citations: 17 www.sciencedirect.com
NA Giffin, AD Hendsbee, JD Masuda - … Crystallographica Section E …, 2011 - scripts.iucr.org
The asymmetric unit of a second polymorph of the title compound, C9H4F6O2, contains five independent molecules, which form hydrogen-bonded O—H⋯O dimers about inversion …
Number of citations: 2 scripts.iucr.org
AJ Ciha, PG Ruminski - Journal of agricultural and food chemistry, 1991 - ACS Publications
A series of substituted pyridinemonocarboxylates and benzoic acids were evaluated in growth chambers as potential chemical hybridizing agents for wheat (Triticum aestivum L.). …
Number of citations: 37 pubs.acs.org
T Kubo, K Hosoya, T Sano, M Nomachi, N Tanaka… - Analytica chimica …, 2005 - Elsevier
To achieve the selective separation of brominated aromatic compounds, the polymer-based separation media were prepared by the fragment imprinting technique and were evaluated …
Number of citations: 32 www.sciencedirect.com
T Higashino, H Nakatsuji, R Fukuda… - …, 2017 - Wiley Online Library
Two features of meso‐Aryl‐substituted expanded porphyrins suggest suitability as theranostic agents. They have excellent absorption in near infrared (NIR) region, and they offer the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.